ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfamoyl group at position 5 of the pyrazole ring, linked to a 3-(methylsulfanyl)phenyl moiety. This compound is hypothesized to exhibit bioactivity due to its sulfamoyl and methylsulfanyl substituents, which are known to influence electronic and steric interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-20-13(17)11-8-14-15-12(11)22(18,19)16-9-5-4-6-10(7-9)21-2/h4-8,16H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVDBRWBOPKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with arylhydrazines under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The sulfamoyl group in the main compound and its chloro-methyl analog () may target enzymes like carbonic anhydrases or sulfotransferases due to their sulfonamide motifs . Benzoylamino substitution (Compound 4c) significantly enhances analgesic activity, suggesting that bulkier aromatic groups at position 5 improve binding to pain-related receptors (e.g., opioid or COX pathways) .
Synthetic Pathways: The main compound is likely synthesized via a route similar to , where hydrazine derivatives react with ethyl cyanoacetate intermediates, followed by sulfamoylation of the 5-amino group . Analogs with cyano or fluorophenyl substituents () employ alternative reagents (e.g., carbon disulfide, fluorinated aryl halides) during cyclization or functionalization steps .
Structure-Activity Relationships (SAR) :
- N-1 Substitution : Phenyl groups at N-1 (e.g., Compound 4c) enhance analgesic activity compared to unsubstituted pyrazoles, likely due to increased hydrophobic interactions .
- Methylsulfanyl vs. Chloro/Methyl : The methylsulfanyl group in the main compound may offer electron-donating effects, stabilizing charge-transfer interactions, whereas chloro groups provide electron-withdrawing effects that could alter binding kinetics .
Methodological Tools for Structural Analysis
- Spectroscopic Characterization : IR, ¹H-NMR, and mass spectrometry () confirm substituent identity and purity .
Biological Activity
Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies, research findings, and a comparative analysis of related compounds.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H14N4O3S2
- Molecular Weight : 306.39 g/mol
This compound features a pyrazole core, which is known for its diverse biological properties, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study involving various pyrazolone derivatives demonstrated that many compounds in this class displayed good to moderate antifungal activity against pathogens such as Aspergillus niger and Candida albicans using the disc diffusion method .
Table 1: Antifungal Activity of Pyrazolone Derivatives
| Compound Name | Pathogen | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | A. niger | 15 | Moderate |
| Compound B | C. albicans | 20 | Good |
| Ethyl 5-{...} | Curvularia | 18 | Moderate |
Anti-inflammatory Activity
The sulfonamide moiety in this compound suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, and their derivatives have been studied for anti-inflammatory effects as well .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in inflammatory pathways. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins.
Case Studies and Research Findings
A recent study evaluated a series of pyrazole derivatives for their biological activity, focusing on structure-activity relationships (SAR). The results indicated that specific substitutions on the pyrazole ring significantly influenced the biological activity of the compounds. For instance, compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on target enzymes compared to those with electron-donating groups .
Table 2: Structure-Activity Relationship Findings
| Compound | Substituent Type | Inhibition Percentage (%) |
|---|---|---|
| Compound 6i | Electron-donating | 52.31 |
| Compound 12c | Electron-withdrawing | 56.45 |
| Ethyl 5-{...} | Sulfamoyl group | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation of intermediates like ethyl acetoacetate and phenylhydrazine derivatives, followed by sulfamoylation of the pyrazole core. A critical step involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfamoylating agents (e.g., phenyl dithiocarbamates) under reflux conditions . Purity validation requires elemental analysis (C, H, N, S) and spectral characterization (IR, -NMR, mass spectrometry). For instance, IR confirms sulfonamide N–H stretches (~3300 cm), while -NMR identifies aromatic protons and methylsulfanyl groups (δ 2.5–3.0 ppm) .
Q. How can researchers design initial pharmacological screening for analgesic activity?
- Methodological Answer : Use the acetic acid-induced writhing test in mice (per OECD guidelines) at doses of 25–100 mg/kg. Compare results to standard NSAIDs (e.g., diclofenac). Monitor latency to writhing and total writhes over 30 minutes. Include ulcerogenicity assessment via histopathological analysis of gastric mucosa to evaluate gastrointestinal toxicity .
Q. What analytical techniques are critical for structural elucidation of pyrazole derivatives?
- Methodological Answer :
- X-ray crystallography : Determines bond angles and dihedral angles (e.g., pyrazole ring planarity and substituent orientation) .
- DFT calculations : Validate spectral data (e.g., HOMO-LUMO gaps for electronic properties) and predict reactivity .
- LC-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z 321 for the parent ion in ethyl pyrazole carboxylates) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Use quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to model intermediates and transition states. For example, simulate the energy profile of sulfamoylation steps to identify optimal temperatures (e.g., 80°C vs. 100°C) and solvent systems (DMF vs. ethanol). Validate predictions with small-scale experiments and adjust parameters like catalyst loading (e.g., KCO molar ratios) .
Q. What strategies resolve contradictions in anti-inflammatory activity data across pyrazole analogs?
- Methodological Answer :
- SAR analysis : Compare substituent effects (e.g., methylsulfanyl vs. trifluoromethyl groups) on COX-2 inhibition using molecular docking (PDB: 5KIR).
- Dose-response studies : Re-evaluate activity at lower doses (e.g., 10 mg/kg) to rule out non-specific effects.
- Meta-analysis : Aggregate data from multiple studies (e.g., ulcerogenic indices vs. ED values) to identify trends in therapeutic windows .
Q. How can researchers mitigate ulcerogenic effects while retaining efficacy?
- Methodological Answer :
- Prodrug design : Modify the ethyl carboxylate group to reduce gastric acid instability (e.g., replace with a glycine conjugate).
- Co-administration studies : Test with proton pump inhibitors (e.g., omeprazole) to assess synergistic protective effects.
- In vivo pharmacokinetics : Measure plasma concentrations and gastric tissue distribution to correlate exposure with toxicity .
Key Methodological Recommendations
- Contradiction Analysis : Use multivariate regression to disentangle substituent contributions to bioactivity .
- Experimental Design : Apply factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, solvent, time) .
- Toxicity Profiling : Combine in vitro cytotoxicity (MTT assay) with in vivo organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
